2-[Cyclopropyl(pyridazine-4-carbonyl)amino]propanoic acid
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Overview
Description
2-[Cyclopropyl(pyridazine-4-carbonyl)amino]propanoic acid is a synthetic organic compound that features a cyclopropyl group, a pyridazine ring, and a propanoic acid moiety. The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, is notable for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropyl(pyridazine-4-carbonyl)amino]propanoic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with Propanoic Acid: The final step involves coupling the pyridazine derivative with propanoic acid using peptide coupling reagents such as carbodiimides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Cyclopropyl(pyridazine-4-carbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyridazine ring.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl(pyridazine-4-carbonyl)amino]propanoic acid is primarily related to its interaction with biological targets such as enzymes and receptors. The pyridazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like minaprine and relugolix share the pyridazine ring structure.
Cyclopropyl Derivatives: Compounds like cyclopropylamine and cyclopropylcarboxylic acid contain the cyclopropyl group.
Uniqueness: 2-[Cyclopropyl(pyridazine-4-carbonyl)amino]propanoic acid is unique due to the combination of the cyclopropyl group and the pyridazine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
2-[cyclopropyl(pyridazine-4-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7(11(16)17)14(9-2-3-9)10(15)8-4-5-12-13-6-8/h4-7,9H,2-3H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDAZMENMHTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1CC1)C(=O)C2=CN=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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